molecular formula C7H8N2O2 B2388650 (2S)-2-Pyrazin-2-ylpropanoic acid CAS No. 2248187-47-3

(2S)-2-Pyrazin-2-ylpropanoic acid

Cat. No. B2388650
M. Wt: 152.153
InChI Key: SKXWKRTUQYCURO-YFKPBYRVSA-N
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Description

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine . Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH . In the compound “(2S)-2-Pyrazin-2-ylpropanoic acid”, it seems like a pyrazine ring is attached to the second carbon of a propanoic acid molecule.


Molecular Structure Analysis

The molecular structure of “(2S)-2-Pyrazin-2-ylpropanoic acid” would likely consist of a pyrazine ring attached to a propanoic acid molecule. The “2S” denotes the stereochemistry of the molecule, indicating that it is one of two possible enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-Pyrazin-2-ylpropanoic acid” would depend on its exact molecular structure. Carboxylic acids typically have higher boiling points than similar alcohols or aldehydes due to their ability to form dimeric structures via hydrogen bonding .

Safety And Hazards

The safety and hazards associated with “(2S)-2-Pyrazin-2-ylpropanoic acid” would depend on its exact molecular structure and properties. As a carboxylic acid, it could potentially cause burns if it comes into contact with skin or eyes .

Future Directions

The future directions for research on “(2S)-2-Pyrazin-2-ylpropanoic acid” would likely depend on its potential applications. If it shows promise in a particular area (such as medicinal chemistry or materials science), future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

properties

IUPAC Name

(2S)-2-pyrazin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-4-8-2-3-9-6/h2-5H,1H3,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWKRTUQYCURO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Pyrazin-2-ylpropanoic acid

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